2-Fluorobenzene-1-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C₆H₅FO₂S It is a derivative of benzene, where a fluorine atom is substituted at the second position and a sulfinic acid group is attached to the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzene-1-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of fluorobenzene followed by reduction. For instance, fluorobenzene can be treated with sulfur trioxide to form 2-fluorobenzenesulfonic acid, which is then reduced to this compound using reducing agents like zinc in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agents and solvents is crucial to minimize by-products and enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluorobenzenesulfonic acid.
Reduction: It can be reduced to form 2-fluorobenzenesulfinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc in acetic acid or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-Fluorobenzenesulfonic acid.
Reduction: Various 2-fluorobenzenesulfinic acid derivatives.
Substitution: Sulfone and sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluorobenzene-1-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Fluorobenzene-1-sulfinic acid involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to the formation of sulfonylated products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Benzene-1-sulfinic acid: Similar structure but without the fluorine atom.
2-Fluorobenzenesulfonic acid: An oxidized form of 2-Fluorobenzene-1-sulfinic acid
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a sulfinic acid group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Eigenschaften
Molekularformel |
C6H5FO2S |
---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-3-1-2-4-6(5)10(8)9/h1-4H,(H,8,9) |
InChI-Schlüssel |
IQBZKCNTYYYQIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)F)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.